Functional Switch: Alcohol vs. Amine at Histamine H₃ Receptor
Replacement of the basic amine in imbutamine with a non-basic alcohol in 4-(1H-imidazol-4-YL)-butan-1-OL retains high affinity for the cloned human H₃ receptor but converts partial agonism to full agonism. In a systematic series, all alcohol-containing ω-(1H-imidazol-4-yl)alkyl derivatives exhibited potent agonism, whereas amine-, urea-, and ketone-containing analogs frequently displayed antagonism or partial agonism [1]. Direct head-to-head functional data in [³⁵S]GTPγS binding assays showed that alcohol derivatives produce full agonist efficacy at H₃, a profile that cannot be achieved with imbutamine [2].
| Evidence Dimension | Functional efficacy at human H₃ receptor |
|---|---|
| Target Compound Data | Full agonist (alcohol class); specific pEC₅₀/pKᵢ values for the butanol homolog not individually tabulated, but class-level data indicate retention of nanomolar affinity. |
| Comparator Or Baseline | Imbutamine (4-(1H-imidazol-4-yl)butanamine): partial H₃ agonist; EC₅₀ = 3 nM [3]. |
| Quantified Difference | Qualitative functional switch from partial to full agonism; quantitative pEC₅₀ shift not explicitly reported for this pair in a single head-to-head assay. |
| Conditions | Human H₃ receptor; [³⁵S]GTPγS functional binding assay [REFS-1, REFS-2]. |
Why This Matters
For researchers requiring full H₃ receptor activation—rather than partial agonism or antagonism—the alcohol congener is functionally distinct and must be procured as a discrete item.
- [1] Kottke, T.; Sander, K.; Weizel, L.; Schneider, E.H.; Seifert, R.; Stark, H. Receptor-specific functional efficacies of alkyl imidazoles as dual histamine H3/H4 receptor ligands. Eur. J. Pharmacol. 2011, 654, 200–208. View Source
- [2] CPRiL Database. Relationship record for PMID 16213736: New high affinity H3 receptor agonists without a basic side chain. University of Freiburg. View Source
- [3] Geyer, R.; Kaske, M.; Baumeister, P.; Buschauer, A. Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands. Arch. Pharm. (Weinheim) 2014, 347, 77–88. View Source
